5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a benzyl group, and a thiophen-2-ylmethyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Benzylation: The benzyl group can be introduced through a benzyl halide in the presence of a base.
Thiophen-2-ylmethyl Group Addition: This group can be added via a coupling reaction using thiophen-2-ylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.
Thiophene-Substituted Triazoles: Triazoles with thiophene groups as substituents.
Uniqueness
The uniqueness of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents, which may confer unique biological or chemical properties compared to other triazole derivatives. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-14-13(15(21)17-9-12-7-4-8-22-12)18-19-20(14)10-11-5-2-1-3-6-11/h1-8H,9-10,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPIHWOFQWMKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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